6-Ethylchenodeoxycholic acid

FXR Potency EC50

Researchers studying FXR biology require a well-characterized agonist with validated potency. Obeticholic acid (OCA) is a first-in-class, semi-synthetic FXR agonist with an EC50 of 99 nM-approximately 100-fold more potent than the endogenous ligand CDCA. • Serves as a benchmark tool compound for FXR target validation and high-throughput screening campaigns. • Demonstrates reproducible in vivo efficacy at 3-10 mg/kg in rodent models of cholestasis and liver fibrosis. • Pharmacodynamic endpoints (FGF19 induction, CYP7A1 suppression) are well-defined, enabling reliable mechanism-of-action studies. Procure >98% pure OCA to ensure comparability with published data and minimize off-target effects.

Molecular Formula C26H44O4
Molecular Weight 420.6 g/mol
Cat. No. B8005850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylchenodeoxycholic acid
Molecular FormulaC26H44O4
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESCCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
InChIInChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17?,18-,19+,20+,21?,23+,24-,25-,26-/m1/s1
InChIKeyZXERDUOLZKYMJM-CEPLLQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Obeticholic Acid Evidence Summary


6-Ethylchenodeoxycholic acid (also known as obeticholic acid, OCA, 6-ECDCA, or INT-747) is a semi-synthetic bile acid derivative and a first-in-class farnesoid X receptor (FXR) agonist [1]. It was the first FXR agonist to receive regulatory approval for clinical use, specifically as a second-line therapy for primary biliary cholangitis (PBC) in patients with an inadequate response or intolerance to ursodeoxycholic acid (UDCA) [1]. Chemically, it is a derivative of chenodeoxycholic acid (CDCA) with an additional ethyl group at the 6α-position, a modification that results in significantly enhanced potency and selectivity for FXR compared to its endogenous counterpart [2].

Obeticholic Acid Non-Substitutability


The specific substitution of the 6α-ethyl group on the CDCA scaffold is the key determinant of 6-ethylchenodeoxycholic acid's unique pharmacological profile, which cannot be replicated by other FXR agonists or endogenous bile acids [1]. While other compounds like CDCA or UDCA may interact with FXR, their potency, selectivity, and downstream gene expression profiles differ substantially [2]. This structural modification results in an approximately 100-fold increase in FXR agonistic potency compared to the natural ligand CDCA [1], enabling clinical efficacy at lower doses. Furthermore, the compound's specific metabolic and safety profile, including its distinct pattern of adverse events and potential for drug-induced liver injury, means that switching to another FXR agonist or bile acid without careful evaluation is not scientifically or clinically equivalent [3].

Obeticholic Acid Comparative Evidence


FXR Agonist Potency Comparison

6-Ethylchenodeoxycholic acid (OCA) demonstrates approximately 100-fold greater potency as an FXR agonist compared to its natural analog, chenodeoxycholic acid (CDCA), in cell-based reporter assays [1]. This enhanced potency is directly attributable to the 6α-ethyl substitution [2].

FXR Potency EC50 In vitro

Biochemical Response in PBC vs. UDCA Alone

A meta-analysis of patients with primary biliary cholangitis (PBC) who had an inadequate response to ursodeoxycholic acid (UDCA) monotherapy demonstrated that the addition of OCA resulted in significant improvements in key biochemical markers of disease progression [1].

PBC ALP Bilirubin Clinical Trial Meta-analysis

NASH Fibrosis Improvement

In the Phase 3 REGENERATE trial for nonalcoholic steatohepatitis (NASH), treatment with once-daily oral OCA 25 mg resulted in a significantly higher proportion of patients achieving at least one stage of fibrosis improvement with no worsening of NASH at month 18 on liver biopsy [1].

NASH Fibrosis Clinical Trial Phase 3 Histology

Cirrhosis Progression in NASH

Final end-of-study results from the REGENERATE trial showed that treatment with OCA was associated with a lower rate of progression to cirrhosis and other clinical outcomes compared to placebo [1].

NASH Cirrhosis Clinical Outcomes Hazard Ratio

Real-World Safety Profile in PBC

A propensity-score matched cohort study using real-world data from the TriNetX database compared outcomes in non-cirrhotic PBC patients treated with OCA + UDCA versus UDCA alone [1].

Safety Real-World Evidence Pruritus Hospitalization

FXR Selectivity

6-Ethylchenodeoxycholic acid (OCA) has been characterized as a selective FXR agonist, exhibiting high specificity for FXR over a panel of other nuclear receptors in binding and functional assays [1].

Selectivity FXR Nuclear Receptors In vitro

Obeticholic Acid Application Scenarios


Preclinical Liver Fibrosis and Cholestasis Models

Due to its well-characterized potency (EC50 = 99 nM) and in vivo efficacy in rodent models of cholestasis and liver fibrosis , 6-ethylchenodeoxycholic acid (OCA) serves as a benchmark tool compound for investigating FXR biology. Researchers can use OCA as a positive control to validate new FXR agonists, explore mechanisms of antifibrotic and anticholestatic activity, and study FXR-dependent gene expression changes in hepatocytes and the intestine. Its established in vivo dosing regimens (e.g., 3-10 mg/kg in rodents) facilitate reproducible experimental design.

FXR Agonist Reference Standard

As the first and most extensively studied FXR agonist [1], OCA is an essential reference standard for medicinal chemistry and pharmacology programs targeting FXR. Its pharmacokinetic, pharmacodynamic, and safety profiles are well-documented [2], making it an invaluable comparator for new chemical entities. The compound's limitations, such as the risk of pruritus and LDL elevation [1], also define key improvement areas for next-generation FXR agonists. Procurement of high-purity OCA (>98%) is crucial for accurate in vitro assays and in vivo studies to ensure comparability with published data .

Bile Acid and Lipid Metabolism Pathway Studies

OCA's mechanism as a potent FXR agonist that induces FGF19, suppresses CYP7A1, and modulates bile acid synthesis makes it a critical tool for studying bile acid homeostasis and enterohepatic signaling. Researchers can utilize OCA to dissect the FXR-FGF19 axis, explore its impact on lipid and glucose metabolism, and model therapeutic interventions for metabolic disorders. Its well-defined pharmacodynamic effects, such as reducing serum 7α-hydroxy-4-cholesten-3-one (C4) and increasing FGF19, provide robust endpoints for metabolic studies .

Extrahepatic FXR Disease Models

While primarily known for its effects in the liver and intestine, FXR is expressed in other tissues. OCA has shown effects in models of breast cancer [3], inflammation, and metabolic disease . Its systemic activity makes it a valuable tool for exploring the role of FXR in extrahepatic conditions, including cancer biology, immune modulation, and adipose tissue function. Researchers should be aware of its potential for on-target side effects (e.g., pruritus) and off-target effects at high concentrations when designing such studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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